Product packaging for 1-Methylethyl 3-Chloro-4-methylbenzoate(Cat. No.:)

1-Methylethyl 3-Chloro-4-methylbenzoate

Cat. No.: B13436078
M. Wt: 212.67 g/mol
InChI Key: RODCVSHNESCUTL-UHFFFAOYSA-N
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Description

Contextualization within Substituted Benzoate (B1203000) Ester Chemistry

1-Methylethyl 3-chloro-4-methylbenzoate, also known as isopropyl 3-chloro-4-methylbenzoate, belongs to the class of substituted benzoate esters. Benzoic acid and its derivatives are cornerstone compounds in organic chemistry, valued for their versatility as precursors in the synthesis of a wide array of organic substances. wikipedia.org The fundamental structure consists of a benzene (B151609) ring attached to a carboxyl group, and its reactivity can be finely tuned by adding various functional groups to the aromatic ring.

The subject compound is an ester of 3-chloro-4-methylbenzoic acid. The strategic placement of the chloro and methyl groups on the benzene ring significantly influences the molecule's electronic properties and reactivity. This substitution pattern makes it a valuable and reactive building block for creating a diverse range of functionalized compounds. chemimpex.comchemimpex.com Esters, as a class, are crucial derivatives of carboxylic acids and are integral to many synthetic pathways. libretexts.org

Overview of Strategic Importance as a Synthetic Intermediate

This compound is recognized as a novel and useful substance, primarily valued for its role as a synthetic intermediate. google.com Its trisubstituted aromatic structure, featuring methyl, chloro, and isopropyl ester groups, makes it a versatile precursor for manufacturing high-value chemical products across various industries. google.com

Role in Functional Polymer Material Development

This compound is an anticipated synthetic intermediate for functional polymer materials. google.com Specifically, it shows promise in the development of materials such as aromatic polyamides and aromatic polyesters. google.com The parent compound, 3-chloro-4-methylbenzoic acid, is also noted for its use in producing specialty polymers, coatings, and adhesives, which benefit from enhanced durability and environmental resistance. chemimpex.com

Contribution to Agrochemical and Pharmaceutical Synthesis

The development of new agrochemicals and pharmaceuticals is a significant application area for this intermediate. google.com It is particularly important in the synthesis of 6-aryloxyquinoline derivatives, which are themselves useful as intermediates for agricultural chemicals like insecticides and fungicides, as well as for pharmaceuticals. google.com The broader family of 3-chloro-4-methylbenzoic acid derivatives is instrumental in formulating herbicides and pesticides to improve crop protection. chemimpex.com In the pharmaceutical realm, these precursors are crucial for synthesizing various agents, including anti-inflammatory and analgesic drugs. chemimpex.com

Utility in Advanced Organic Synthesis as a Building Block

As a versatile chemical building block, this compound facilitates complex chemical reactions to create innovative products. chemimpex.com Organic building blocks are functionalized molecules that form the basic components for the modular assembly of larger molecular architectures. sigmaaldrich.com The unique structure and enhanced reactivity imparted by the chloro and methyl groups make 3-chloro-4-methylbenzoic acid and its esters, including the isopropyl variant, essential tools for researchers in advanced organic synthesis. chemimpex.com

Identification of Current Research Gaps and Motivations for Investigation

A key motivation for recent research into this compound was its status as a novel substance with significant potential as an intermediate. google.com A primary research gap was the lack of an industrially advantageous production method. google.com Consequently, research efforts have been directed at developing a method to produce high-purity this compound at a high yield, thereby enabling its broader application in the synthesis of functional materials, agrochemicals, and pharmaceuticals. google.com

Delineation of Research Objectives and Scope

The principal research objective has been to establish a robust and efficient industrial synthesis route for this compound. google.com The scope of this research involves a multi-step synthesis beginning with an easily obtainable industrial starting material, 4-methylbenzoic acid chloride. google.com The process involves the nuclear chlorination of this precursor, followed by esterification with isopropyl alcohol. google.com A crucial part of the scope includes the purification of the final product, often through methods like distillation under reduced pressure, to achieve high purity (e.g., 99.8%) and yield (e.g., 74%).

Compound Data

Table 1: Chemical Identification of this compound and Related Compounds. Interact with the table headers to sort the data.

Compound Name Synonym(s) CAS Number Molecular Formula
This compound Isopropyl 3-chloro-4-methylbenzoate Not explicitly found; novel compound C11H13ClO2
3-Chloro-4-methylbenzoic acid 3-Chloro-p-toluic acid 5162-82-3 C8H7ClO2
Methyl 3-chloro-4-methylbenzoate 3-Chloro-4-methylbenzoic acid methyl ester 56525-63-4 C9H9ClO2
Ethyl 3-chloro-4-methylbenzoate 3-Chloro-4-methylbenzoic acid ethyl ester 99500-36-4 C10H11ClO2

Table 2: Summary of Applications for this compound. This table summarizes the key areas of application as a synthetic intermediate.

Application Area Specific Use Reference
Polymer Materials Precursor for aromatic polyamides and polyesters. google.com
Synthesis of specialty polymers, coatings, and adhesives. chemimpex.com
Agrochemicals Intermediate for insecticides and fungicides (via 6-aryloxyquinoline derivatives). google.com
Formulation of herbicides and pesticides. chemimpex.com
Pharmaceuticals Intermediate for various pharmaceutical agents (via 6-aryloxyquinoline derivatives). google.com
Precursor for anti-inflammatory and analgesic drugs. chemimpex.com
Organic Synthesis Versatile building block for creating complex, functionalized molecules. chemimpex.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13ClO2 B13436078 1-Methylethyl 3-Chloro-4-methylbenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

propan-2-yl 3-chloro-4-methylbenzoate

InChI

InChI=1S/C11H13ClO2/c1-7(2)14-11(13)9-5-4-8(3)10(12)6-9/h4-7H,1-3H3

InChI Key

RODCVSHNESCUTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC(C)C)Cl

Origin of Product

United States

Synthetic Methodologies for 1 Methylethyl 3 Chloro 4 Methylbenzoate and Its Precursors

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available starting materials. This process highlights the key chemical transformations required for its synthesis.

The most straightforward retrosynthetic disconnection for 1-Methylethyl 3-chloro-4-methylbenzoate is at the ester bond. This bond cleavage logically points to isopropyl alcohol and a derivative of 3-Chloro-4-methylbenzoic acid as the immediate precursors. 3-Chloro-4-methylbenzoic acid itself is a versatile compound used as a building block in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

For the esterification to proceed efficiently, the carboxylic acid is typically activated to increase its reactivity. A common method is the conversion of 3-Chloro-4-methylbenzoic acid into its corresponding acid chloride, 3-Chloro-4-methylbenzoyl chloride. This transformation is effectively achieved by refluxing the carboxylic acid with a chlorinating agent such as thionyl chloride. prepchem.com The resulting acid chloride is a highly reactive intermediate poised for ester formation.

An alternative synthetic strategy begins further back, utilizing more fundamental industrial chemicals like 4-methylbenzoic acid. In this pathway, 4-methylbenzoic acid is first converted to 4-methylbenzoic acid chloride using reagents like thionyl chloride. google.com The key subsequent step is the nuclear chlorination of this acid chloride. google.com This electrophilic aromatic substitution introduces a chlorine atom onto the benzene (B151609) ring. The reaction is directed to the 3-position (ortho to the carbonyl group and meta to the methyl group) through the use of a Lewis acid catalyst in the presence of chlorine. google.com This approach yields 3-Chloro-4-methylbenzoic acid chloride, the same key intermediate identified in the previous retrosynthetic route, which can then be used for esterification. google.com

Targeted Synthetic Pathways for this compound

Based on the retrosynthetic analysis, the primary forward pathway involves the esterification reaction between an activated form of 3-Chloro-4-methylbenzoic acid and isopropyl alcohol.

The reaction between 3-Chloro-4-methylbenzoic acid chloride and isopropyl alcohol provides a direct and high-yielding route to the target ester. google.com This method is often preferred over the direct Fischer esterification of the carboxylic acid because the reaction with an acid chloride is irreversible and typically proceeds under milder conditions without the need for strong acid catalysts. learncbse.in The formation of the ester from a carboxylic acid and an alcohol is a reversible reaction, and to ensure a high yield, the equilibrium must be shifted towards the products, often by removing water as it is formed. learncbse.inbyjus.com Using the highly reactive acid chloride circumvents this equilibrium limitation.

The conditions for the esterification of 3-Chloro-4-methylbenzoic acid chloride with isopropyl alcohol are critical for achieving high purity and yield. Research has shown that a successful method involves the dropwise addition of isopropyl alcohol into the 3-Chloro-4-methylbenzoic acid chloride with stirring. google.com This specific order of addition is crucial as it helps to suppress the formation of impurities. google.com While general esterification procedures sometimes involve adding the acid chloride to an excess of the alcohol, the reverse addition has been found to be advantageous in this specific synthesis, resulting in a reaction mixture with very few impurities. google.com After the reaction is complete, the final product, this compound, can be purified by vacuum distillation, achieving high purity levels (e.g., 99.8%) and yields of approximately 74%.

Table 1: Reaction Parameters for the Synthesis of this compound
ParameterCondition/ReagentPurpose/CommentSource
Acid Chloride Precursor3-Chloro-4-methylbenzoic acid chlorideActivated carboxylic acid derivative for esterification. google.com
Alcohol ReagentIsopropyl alcoholProvides the 1-methylethyl (isopropyl) group of the ester. google.com
Method of AdditionDropwise addition of isopropyl alcohol to the acid chlorideControls reaction rate and minimizes the formation of impurities. google.com
Purification MethodVacuum DistillationSeparates the high-boiling point ester product from unreacted starting materials and byproducts.
Reported Yield~74%Indicates the efficiency of the synthetic and purification process.
Reported Purity99.8% (by Gas Chromatography)Demonstrates the effectiveness of the purification method.

The reaction of a highly reactive acid chloride with an alcohol is generally rapid and does not typically require catalysis to proceed. The primary byproduct of this reaction is hydrogen chloride (HCl). In many laboratory and industrial syntheses involving acid chlorides, a stoichiometric amount of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is added. The purpose of this base is not to catalyze the reaction but to act as an HCl scavenger, neutralizing the acid as it is formed. This prevents potential acid-catalyzed side reactions and drives the reaction to completion.

This contrasts with the classic Fischer esterification, which involves the direct reaction of a carboxylic acid and an alcohol. That process requires a strong acid catalyst (e.g., sulfuric acid) to protonate the carbonyl oxygen of the carboxylic acid, thereby making it more electrophilic and susceptible to nucleophilic attack by the alcohol. youtube.com The choice of the acid chloride pathway for synthesizing this compound represents a strategic decision to utilize a more reactive, albeit more expensive, starting material to achieve a faster, more efficient, and irreversible transformation.

Nuclear Chlorination of 4-Methylbenzoic Acid Chloride to 3-Chloro-4-methylbenzoic Acid Chloride

A primary route to obtaining the chlorinated precursor for the target ester is through the direct nuclear chlorination of 4-methylbenzoic acid chloride. google.com This electrophilic aromatic substitution reaction introduces a chlorine atom onto the benzene ring. The reaction typically proceeds by bubbling chlorine gas through the substrate in the presence of a catalyst. stackexchange.com

The starting material, 4-methylbenzoic acid chloride, can be industrially sourced or prepared from 4-methylbenzoic acid (p-toluic acid) through reaction with chlorinating agents such as thionyl chloride or benzotrichloride. google.comresearchgate.net The subsequent chlorination step is crucial as it determines the position of the chlorine atom on the aromatic ring, which is vital for the final product's identity.

A patented method details the reaction where 4-methylbenzoic acid chloride is heated with chlorine gas and a Lewis acid catalyst, yielding 3-chloro-4-methylbenzoic acid chloride as the major product. google.comstackexchange.com

Role of Lewis Acid Catalysis (e.g., Ferric Chloride) in Regioselectivity

The regioselectivity of the chlorination reaction is controlled by the directing effects of the substituents on the benzene ring and is significantly enhanced by the use of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). stackexchange.comwikipedia.orggoogleapis.com Lewis acids function as electron pair acceptors, interacting with molecular chlorine (Cl₂) to form a highly electrophilic complex (e.g., Cl⁺[FeCl₄]⁻). wikipedia.org This polarized complex makes the chlorine a much stronger electrophile, capable of attacking the electron-rich aromatic ring.

In the case of 4-methylbenzoic acid chloride, two substituents influence the position of the incoming electrophile:

Methyl group (-CH₃): An activating, ortho-, para- directing group.

Acyl chloride group (-COCl): A deactivating, meta- directing group.

The positions ortho to the methyl group are C3 and C5, while the position para is occupied by the acyl chloride group. The positions meta to the acyl chloride group are also C3 and C5. Both groups, therefore, direct the incoming electrophile to the C3 and C5 positions. Due to the activating nature of the methyl group, substitution occurs preferentially at the position ortho to it, resulting in 3-chloro-4-methylbenzoic acid chloride as the predominant isomer. stackexchange.com

Optimization of Chlorination Parameters (Temperature, Time, Chlorine Gas Introduction)

The efficiency and selectivity of the nuclear chlorination process are highly dependent on the reaction parameters. Careful optimization is required to maximize the yield of the desired 3-chloro isomer while minimizing the formation of byproducts, such as the 2-chloro isomer and dichlorinated products. stackexchange.com

A specific patented process provides optimized conditions for this reaction. stackexchange.com The reaction is conducted by heating a mixture of 4-methylbenzoic acid chloride and a catalytic amount of ferric(III) chloride at a controlled temperature while introducing chlorine gas over an extended period. stackexchange.com

Table 1: Optimized Parameters for Nuclear Chlorination of 4-Methylbenzoic Acid Chloride stackexchange.com
ParameterValue
Starting Material4-Methylbenzoic Acid Chloride (99.7% pure)
CatalystFerric(III) Chloride (0.3 wt%)
Temperature50–55 °C
Reaction Time22 hours
ReagentChlorine (Cl₂) gas
Product Distribution
3-chloro-4-methyl benzoic acid chloride84.9%
2-chloro-4-methyl benzoic acid chloride0.1%
dichloro-4-methyl benzoic acid chloride2.2%

Maintaining the temperature below 50-60°C is critical, as higher temperatures can lead to undesirable side reactions, including cleavage of the ester group in related substrates. googleapis.com The slow and continuous introduction of chlorine gas over a prolonged period ensures a controlled reaction rate and efficient utilization of the reagent.

Exploration of Alternative Esterification Routes

Once 3-chloro-4-methylbenzoic acid chloride is synthesized, it is converted to this compound. This is typically achieved by reacting the acid chloride with isopropyl alcohol. google.com However, if starting from the corresponding carboxylic acid (3-chloro-4-methylbenzoic acid), several esterification methods are available. The choice of method often depends on factors like substrate sensitivity, desired yield, and reaction conditions.

Fischer Esterification Modifications

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, this would involve reacting 3-chloro-4-methylbenzoic acid with isopropyl alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com

The reaction is an equilibrium process, and several modifications can be employed to drive it towards the product side, in accordance with Le Châtelier's principle: libretexts.orgtcu.edu

Use of Excess Alcohol: Employing a large excess of isopropyl alcohol can shift the equilibrium to favor ester formation. masterorganicchemistry.com

Water Removal: The continuous removal of water as it is formed is a highly effective strategy. This can be accomplished using a Dean-Stark apparatus, which physically separates the water from the reaction mixture, or by adding a dehydrating agent. tcu.edu

Microwave Irradiation: Modern modifications include the use of microwave irradiation, which can significantly reduce reaction times and improve yields, sometimes even under solvent-free conditions. researchgate.net

Steglich Esterification Protocols

The Steglich esterification offers a milder alternative to the Fischer method, operating under neutral conditions at room temperature. wikipedia.org This makes it particularly suitable for substrates that are sensitive to strong acids. organic-chemistry.org The reaction utilizes a coupling reagent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorganic-chemistry.org

The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. The alcohol (isopropanol) then attacks this intermediate, leading to the formation of the ester and N,N'-dicyclohexylurea (DCU), a stable urea (B33335) byproduct that precipitates out of many common solvents. wikipedia.orgorganic-chemistry.org DMAP acts as an acyl transfer catalyst, accelerating the reaction and suppressing the formation of an unreactive N-acylurea byproduct. organic-chemistry.org

Green Chemistry Principles in Synthesis Design

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. Key areas for improvement include the use of safer catalysts, solvents, and reagents, as well as maximizing atom economy.

Catalysis: Replacing corrosive and hazardous liquid acid catalysts like H₂SO₄ in Fischer esterification with recyclable solid acid catalysts, such as Amberlyst 15, offers significant advantages. jetir.org These heterogeneous catalysts are easily separated from the reaction mixture, simplifying purification and minimizing acidic waste streams. jetir.org Biocatalysis, using enzymes like lipases, represents another green alternative, enabling ester synthesis under very mild conditions with high selectivity. researchgate.net

Atom Economy: The development of reactions with high atom economy is a core principle of green chemistry. For instance, chlorination methods that efficiently utilize the chlorine atoms from the source reagent are preferable. researchgate.net

Safer Solvents and Reagents: The Steglich esterification, while effective, traditionally uses reagents like DCC, which is a potent allergen, and solvents like dichloromethane (B109758) (DCM), which has environmental and health concerns. rsc.org Recent research has focused on creating solvent-reagent selection guides to promote the use of more sustainable alternatives in Steglich-type reactions. rsc.org This includes exploring greener solvents like dimethyl carbonate (DMC) and alternative coupling reagents. rsc.org Solvent-free reaction conditions, often coupled with microwave activation, are also being explored to reduce waste and energy consumption. researchgate.net

Solvent Selection and Minimization Strategies

Modern approaches to esterification aim to replace traditionally used hazardous solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), and chloroform (B151607) with more sustainable alternatives. rsc.orgrsc.orgillinois.edu Solvent selection guides, developed by pharmaceutical and chemical industry consortiums, rank solvents based on Environmental, Health, and Safety (EHS) criteria. rsc.orgjk-sci.com For esterification reactions, solvents such as ethyl acetate (B1210297), isopropyl acetate (i-PrOAc), and dimethyl carbonate (DMC) are often recommended due to their favorable EHS profiles. rsc.orgjk-sci.com

Key strategies for solvent minimization include:

High-Concentration Reactions: Running reactions at higher molar concentrations (e.g., 0.5 M to 1.0 M) reduces the total volume of solvent required. rsc.org

Solvent-Free Reactions: In some cases, esterification can be conducted under solvent-free conditions, particularly when using solid acid catalysts. researchgate.net This approach significantly reduces waste and simplifies product work-up.

Catalyst Selection: The use of efficient catalysts, such as heterogeneous acid catalysts or immobilized enzymes, can enable reactions under milder conditions and potentially reduce the need for co-solvents. mdpi.com

Below is a table comparing potential solvents for the esterification process based on green chemistry principles.

Solvent ClassRecommended SolventsProblematic SolventsHighly Hazardous SolventsRationale for Selection
Esters Ethyl acetate, Isopropyl acetate (i-PrOAc)Methyl acetateGood solvency for reactants, relatively low toxicity, biodegradable. jk-sci.com
Ethers 2-Methyltetrahydrofuran (2-MeTHF)Tetrahydrofuran (THF)Diethyl ether, 1,4-Dioxane2-MeTHF is a bio-based alternative to THF with reduced peroxide formation risk. whiterose.ac.uk
Hydrocarbons HeptaneToluene, CyclohexaneHexane (B92381), BenzeneHeptane is preferred over more toxic hydrocarbons like hexane and benzene. whiterose.ac.uk
Halogenated Dichloromethane (DCM)Chloroform, Carbon tetrachlorideGenerally avoided due to toxicity, environmental persistence, and waste disposal issues. illinois.edu
Aprotic Polar Acetonitrile (B52724), N,N-Dimethylformamide (DMF)Often difficult to remove and associated with reproductive toxicity (e.g., DMF). rsc.orgwhiterose.ac.uk

Energy Efficiency Considerations in Reaction Setup

Energy consumption is a significant factor in the cost and environmental impact of chemical synthesis. Optimizing energy efficiency is a key goal in the production of this compound.

Traditional synthesis often relies on heating reactants in an oil bath for extended periods. researchgate.net A primary strategy for improving energy efficiency is the use of alternative heating methods, such as microwave irradiation. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to a significant reduction in energy demand—in some analogous reactions, the reduction can be as much as 85-fold compared to conventional heating. researchgate.net

Further energy efficiency can be achieved through:

Catalysis: The use of highly active catalysts, such as Lewis acids or heterogeneous solid acids, can lower the activation energy of the esterification reaction. mdpi.comnih.gov This allows the reaction to proceed at lower temperatures, thereby saving heating energy.

Process Intensification: Advanced reactor designs, such as reactive dividing wall columns (RDWC), combine reaction and distillation in a single unit. acs.org By continuously removing byproducts like water, the reaction equilibrium is shifted towards the product, enhancing conversion and saving the energy that would be used in separate reaction and purification steps. acs.org

Methodologies for Scale-Up and Process Optimization

Transitioning the synthesis of this compound from a laboratory benchtop to industrial production requires careful consideration of several factors that change with scale. labmanager.com A simple multiplication of reactant quantities is insufficient, as issues related to mass and heat transfer become much more critical in large reactors. labmanager.com

Key considerations for scale-up include:

Heat Management: Esterification reactions can be exothermic. Large reactors have a smaller surface-area-to-volume ratio, making heat dissipation more challenging. labmanager.com Inadequate temperature control can lead to a thermal runaway, where the reaction rate increases uncontrollably, potentially causing side reactions or hazardous pressure build-up. illinois.edu A robust cooling system and careful monitoring of the internal reaction temperature are essential. illinois.edu

Mass Transfer: Efficient mixing is crucial to ensure that reactants are in contact. The viscosity of the reaction mixture can change as the reaction progresses, impacting stirrer efficiency. labmanager.com

Reaction Time: Heat-up and cool-down cycles are significantly longer in large production vessels, which can affect the final product's properties and must be accounted for in the process timing. labmanager.com

Process optimization is often achieved using statistical methods like Response Surface Methodology (RSM). ijcce.ac.ir This involves systematically varying key reaction parameters to find the optimal conditions for maximizing yield and purity.

Parameters typically optimized in esterification include:

Temperature: Balancing reaction rate with the potential for side reactions.

Catalyst Concentration: Using the minimum amount of catalyst to achieve the desired rate, minimizing cost and potential contamination of the product.

Reactant Molar Ratio: Using a slight excess of one reactant (often the less expensive one, like the alcohol) can drive the equilibrium towards the product.

Reaction Time: Determining the point at which the reaction has reached maximum conversion without significant product degradation.

Isolation and Purification Techniques for Synthetic Products

Following the synthesis, a series of isolation and purification steps are necessary to obtain this compound and its precursors at the required purity.

Distillation Methodologies for Ester Purification

Distillation is a primary technique for purifying the final ester product. For this compound, which is a liquid at room temperature, vacuum distillation is particularly effective. Operating under reduced pressure lowers the boiling point of the compound, which prevents thermal degradation that might occur at higher temperatures. This method is capable of achieving high purity levels, with reports indicating a purity of 99.8% as determined by gas chromatography, and yields of approximately 74%.

Chromatographic Separation Techniques (e.g., Preparative HPLC)

For achieving the highest possible purity, especially in pharmaceutical applications, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. amazonaws.com While more costly than distillation, it offers unparalleled separation power for removing closely related impurities. amazonaws.com

In a typical preparative HPLC setup for an aromatic ester like this compound:

Stationary Phase: A reversed-phase column (e.g., C18) is commonly used, where the stationary phase is nonpolar.

Mobile Phase: A mixture of polar solvents, such as acetonitrile or methanol (B129727) and water, is used as the eluent. nih.gov The composition can be kept constant (isocratic) or varied over time (gradient) to achieve the best separation.

Scale: Modern preparative HPLC systems can handle a wide range of quantities, from milligrams in a development lab to kilograms in a pilot plant, by using columns of increasing diameter (from 15 to 30 cm or more). amazonaws.comardena.com

Detection: A combination of UV and mass spectrometry (MS) detectors allows for precise tracking of the desired compound and automated fraction collection. tarosdiscovery.com

Recrystallization Protocols for Precursors and Intermediates

Recrystallization is a fundamental and efficient technique for purifying solid compounds, such as the precursor 3-chloro-4-methylbenzoic acid. The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

A general recrystallization protocol for 3-chloro-4-methylbenzoic acid would involve the following steps, based on protocols for similar benzoic acid derivatives: google.comma.edu

Solvent Selection: Choose a solvent in which the acid is sparingly soluble at room temperature but highly soluble when hot. Water or alcohols like methanol are common choices for benzoic acids. google.comma.edu

Dissolution: The crude solid is placed in a flask, and a minimum amount of the hot solvent is added until the acid completely dissolves, creating a saturated solution. ma.edu

Cooling: The hot solution is allowed to cool slowly and undisturbed. As the temperature drops, the solubility of the acid decreases, causing it to crystallize out of the solution, leaving the more soluble impurities behind. ma.edu Slow cooling is crucial for the formation of large, pure crystals.

Isolation: The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried.

This method is effective for removing byproducts and unreacted starting materials from the solid precursors before they are used in the final esterification step.

Reactivity and Derivatization Studies of 1 Methylethyl 3 Chloro 4 Methylbenzoate

Chemical Transformations of the Ester Moiety

The ester functional group in 1-methylethyl 3-chloro-4-methylbenzoate is a key site for a variety of chemical transformations. These reactions allow for the conversion of the ester into other important functional groups such as carboxylic acids, different esters, alcohols, aldehydes, and amides.

The hydrolysis of an ester is the cleavage of the ester bond to form a carboxylic acid and an alcohol. quora.com This reaction can be catalyzed by acid or base, or it can occur under neutral conditions through the attack of water. oieau.fr The rate of hydrolysis is significantly influenced by the electronic properties of the substituents on the aromatic ring. oieau.fr

The mechanism of ester hydrolysis is well-established and involves the nucleophilic addition of a water molecule or hydroxide (B78521) ion to the carbonyl carbon of the ester, followed by the elimination of the alcohol leaving group. oieau.fr

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is typically a pseudo-first-order process, and the rate is dependent on the concentration of the hydroxide ion. oieau.fr

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weaker nucleophile, water. quora.com

The electronic effects of the substituents on the benzene (B151609) ring play a crucial role in the reaction kinetics. Electron-withdrawing groups, such as the chloro group at position 3, generally increase the rate of hydrolysis by stabilizing the negatively charged transition state formed during nucleophilic attack. Conversely, electron-donating groups, like the methyl group at position 4, tend to decrease the reaction rate. The combined influence of these substituents on this compound can be predicted using linear free-energy relationships, such as the Hammett equation. oieau.fr

Table 1: Influence of Substituents on the Hydrolysis Rate of Benzoate (B1203000) Esters Hypothetical data based on the principles described in the literature.

Substituent Position Substituent Electronic Effect Expected Impact on Hydrolysis Rate
3 Chloro (-Cl) Electron-withdrawing Increase
4 Methyl (-CH₃) Electron-donating Decrease

The isopropyl group, being bulkier than a methyl group, may also introduce steric hindrance, potentially slowing the rate of hydrolysis compared to its methyl ester counterpart, methyl 3-chloro-4-methylbenzoate. rsc.org

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by an acid or a base and is an equilibrium process. To drive the reaction to completion, the reactant alcohol is often used in excess, or one of the products (e.g., isopropanol (B130326) in this case) is removed as it is formed.

This reaction allows for the synthesis of a variety of different esters of 3-chloro-4-methylbenzoic acid from the parent isopropyl ester. The choice of alcohol determines the resulting ester product.

General Reaction Scheme: 3-Cl, 4-CH₃-C₆H₃-COOCH(CH₃)₂ + R-OH ⇌ 3-Cl, 4-CH₃-C₆H₃-COOR + (CH₃)₂CHOH (this compound + Alcohol ⇌ New Ester + 2-Propanol)

Table 2: Potential Transesterification Products

Reactant Alcohol (R-OH) Product Ester (3-Cl, 4-CH₃-C₆H₃-COOR)
Methanol (B129727) (CH₃OH) Methyl 3-chloro-4-methylbenzoate
Ethanol (C₂H₅OH) Ethyl 3-chloro-4-methylbenzoate
n-Butanol (C₄H₉OH) n-Butyl 3-chloro-4-methylbenzoate

The ester moiety can be reduced to yield either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions used.

Reduction to Alcohol: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the ester to a primary alcohol. In this reaction, the ester is converted to (3-chloro-4-methylphenyl)methanol. This is a common and high-yielding transformation in organic synthesis.

Reaction Scheme: 3-Cl, 4-CH₃-C₆H₃-COOCH(CH₃)₂ --(1. LiAlH₄, Et₂O; 2. H₃O⁺)--> 3-Cl, 4-CH₃-C₆H₃-CH₂OH (this compound → (3-Chloro-4-methylphenyl)methanol)

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde requires the use of a less reactive, sterically hindered reducing agent. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this purpose at low temperatures. The reaction proceeds via a stable intermediate that, upon acidic workup, hydrolyzes to form the aldehyde, 3-chloro-4-methylbenzaldehyde.

Reaction Scheme: 3-Cl, 4-CH₃-C₆H₃-COOCH(CH₃)₂ --(1. DIBAL-H, Toluene, -78°C; 2. H₃O⁺)--> 3-Cl, 4-CH₃-C₆H₃-CHO (this compound → 3-Chloro-4-methylbenzaldehyde)

Amidation, or aminolysis, is the reaction of the ester with ammonia (B1221849) or a primary or secondary amine to form a benzoic acid amide. This reaction typically requires heating, as amines are less nucleophilic than hydroxide ions. The process involves the nucleophilic acyl substitution of the alkoxy group by the amino group.

This reaction is valuable for synthesizing a wide range of N-substituted 3-chloro-4-methylbenzamides, which are important intermediates in various fields.

General Reaction Scheme: 3-Cl, 4-CH₃-C₆H₃-COOCH(CH₃)₂ + R¹R²NH → 3-Cl, 4-CH₃-C₆H₃-CONR¹R² + (CH₃)₂CHOH (this compound + Amine → 3-Chloro-4-methylbenzamide + 2-Propanol)

Table 3: Potential Amidation Products

Reactant Amine (R¹R²NH) Product Amide (3-Cl, 4-CH₃-C₆H₃-CONR¹R²)
Ammonia (NH₃) 3-Chloro-4-methylbenzamide
Methylamine (CH₃NH₂) N-Methyl-3-chloro-4-methylbenzamide
Diethylamine ((C₂H₅)₂NH) N,N-Diethyl-3-chloro-4-methylbenzamide

Functionalization of the Aromatic Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the ring. byjus.com The outcome of these reactions is dictated by the directing effects of the substituents already present on the ring.

Isopropyl Ester Group (-COOiPr): This group is electron-withdrawing and acts as a deactivating, meta-director. aiinmr.com

Methyl Group (-CH₃): This is an electron-donating group, making it an activating, ortho, para-director. savemyexams.com

Chloro Group (-Cl): This group is deactivating due to its inductive electron withdrawal but is an ortho, para-director because of resonance electron donation.

The position of substitution is determined by the interplay of these directing effects. The activating methyl group has a stronger influence than the deactivating chloro and ester groups, and will therefore primarily direct incoming electrophiles to its ortho positions (positions 2 and 6).

Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). byjus.com For substituted benzoic acids and their esters, the position of nitration is influenced by the existing substituents. In a related compound, 2-(3-chloro-4-methylbenzoyl)benzoic acid, nitration predominantly occurs at the position ortho to the methyl group and para to the chloro group, yielding 2-(3-chloro-4-methyl-6-nitrobenzoyl)benzoic acid as the major product (70-80% yield). rsc.org A similar outcome is expected for this compound, where the powerful activating effect of the methyl group directs the incoming nitro group to the 6-position.

Predicted Reaction: this compound --(HNO₃, H₂SO₄)--> 1-Methylethyl 3-chloro-4-methyl-6-nitrobenzoate

Table 4: Predicted Product Distribution in Nitration

Product Position of -NO₂ Group Directing Influence Predicted Yield
1-Methylethyl 3-chloro-4-methyl-6-nitrobenzoate 6 Ortho to -CH₃, Para to -Cl Major Product
1-Methylethyl 3-chloro-4-methyl-2-nitrobenzoate 2 Ortho to -CH₃, Ortho to -Cl Minor Product

Halogenation: Halogenation introduces a halogen atom (e.g., Cl, Br) onto the aromatic ring, usually in the presence of a Lewis acid catalyst such as FeCl₃ or AlCl₃. byjus.comsavemyexams.com The directing effects of the substituents again determine the product distribution. The bromination of p-methylbenzoic acid results in the major product being 3-bromo-4-methyl-benzoic acid, where substitution occurs ortho to the activating methyl group. vaia.com Similarly, studies on the chlorination of methyl p-toluate (B1214165) have shown substitution occurring at the 3-position (ortho to the methyl group). datapdf.com

For this compound, the most activated positions for electrophilic attack are those ortho to the methyl group. Since position 3 is already substituted, the incoming halogen is expected to add at position 5.

Predicted Reaction: this compound + Br₂ --(FeBr₃)--> 1-Methylethyl 5-bromo-3-chloro-4-methylbenzoate

Table 5: Predicted Products in Halogenation (Bromination)

Product Position of -Br Group Directing Influence Predicted Yield

Introduction of Additional Substituents via Directed Metalation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) to chelate a strong organolithium base, thereby facilitating deprotonation at a specific adjacent (ortho) position on the aromatic ring. baranlab.orguwindsor.ca The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a new substituent with high precision. wikipedia.org

In the case of this compound, the isopropyl ester group can function as the DMG. The Lewis basic oxygen atoms of the ester carbonyl can coordinate with a Lewis acidic organolithium reagent, such as n-butyllithium or sec-butyllithium. baranlab.org This coordination directs the deprotonation to one of the ortho positions, C2 or C6.

The regiochemical outcome of the lithiation is influenced by the electronic and steric effects of the other substituents on the ring.

Metalation at C2: This position is ortho to the ester DMG and meta to the chloro group.

Metalation at C6: This position is ortho to the ester DMG and meta to the methyl group.

Typically, the acidity of the ortho protons is enhanced by the inductive effect of the DMG. baranlab.org The chloro substituent at C3 is electron-withdrawing, which would further acidify the proton at the C2 position, making it a likely site for metalation. Following deprotonation, the resulting aryllithium species can be trapped with an electrophile (E+) to yield a new, polysubstituted benzene derivative.

Hypothetical Reaction Scheme for Directed Metalation: A chemical reaction diagram showing a benzene ring with an isopropyl ester group, a chloro group, and a methyl group. An arrow points from this reactant to a product where an electrophile 'E' has been added at the C2 position, ortho to the ester. The reaction conditions noted are a strong base like s-BuLi and an electrophile.

This illustrative scheme depicts the introduction of a new substituent 'E' at the C2 position, guided by the ester directing group.

A variety of electrophiles can be used to introduce diverse functional groups, as detailed in the table below.

ElectrophileIntroduced Substituent
Iodine (I₂)Iodo (-I)
N,N-Dimethylformamide (DMF)Formyl (-CHO)
Carbon dioxide (CO₂)Carboxylic acid (-COOH)
Chlorotrimethylsilane (TMSCl)Trimethylsilyl (-Si(CH₃)₃)
Aldehydes/Ketones (R₂C=O)Hydroxyalkyl (-CR₂(OH))

Cross-Coupling Reactions at the Halogen Site (e.g., Suzuki, Sonogashira)

The chlorine atom at the C3 position of this compound serves as a handle for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon bond formation. nih.gov Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst design, particularly the development of bulky and electron-rich phosphine (B1218219) ligands, have enabled their efficient use in these transformations. uwindsor.ca

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide. libretexts.org For a substrate like this compound, this reaction would introduce a new aryl, heteroaryl, or vinyl group at the C3 position. The reaction is valued for its mild conditions and the commercial availability and stability of many boronic acids. uwindsor.ca A typical catalytic system involves a palladium(0) source and a suitable ligand. usc.edu.au

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, creating an arylalkyne. libretexts.org This reaction characteristically employs a palladium catalyst along with a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org Applying this to this compound would result in the formation of a C-C triple bond at the C3 position, providing access to a wide range of linear, rigid structures.

The table below summarizes representative conditions for these cross-coupling reactions as applied to aryl chlorides.

ReactionCoupling PartnerTypical Catalyst/Ligand SystemBaseSolvent
Suzuki-MiyauraAr-B(OH)₂Pd(OAc)₂ / SPhos or XPhosK₃PO₄ or K₂CO₃Toluene, Dioxane, or THF/H₂O
SonogashiraR-C≡C-HPdCl₂(PPh₃)₂ / CuITriethylamine (Et₃N) or Diisopropylamine (DIPA)THF or DMF

Formation of Analogues and Derivatives for Structure-Activity Relationship (SAR) Investigations (non-clinical)

The synthesis of analogues and derivatives of this compound is a critical step in conducting structure-activity relationship (SAR) studies. SAR investigations aim to understand how specific structural modifications to a parent molecule influence its chemical or biological properties. acs.orgchemisgroup.us By systematically altering the substituents on the aromatic ring, researchers can probe the impact of steric, electronic, and hydrophobic factors on a given activity.

The synthetic methods described previously (directed metalation and cross-coupling) are primary tools for generating a library of analogues. For example:

Modification at C2/C6: Directed metalation allows for the introduction of new functional groups ortho to the ester, providing derivatives with altered electronic profiles and steric demands.

Modification of Existing Groups: The methyl group could potentially be functionalized, or the isopropyl ester could be hydrolyzed to the corresponding carboxylic acid and then converted to other esters or amides.

These systematic modifications enable the construction of a matrix of related compounds. The subsequent evaluation of these compounds for a specific non-clinical endpoint (e.g., enzyme inhibition, receptor binding affinity, or material properties) allows for the elucidation of key structural features required for activity. nih.gov

The following table illustrates a hypothetical SAR investigation, demonstrating how systematic structural changes could correlate with a measured property.

CompoundR¹ (at C3)R² (at C2)Hypothetical Activity (IC₅₀, nM)
Parent-Cl-H500
Analogue 1 (Suzuki)-Phenyl-H250
Analogue 2 (Sonogashira)-C≡C-Ph-H150
Analogue 3 (Metalation)-Cl-OH400
Analogue 4 (Combined)-Phenyl-OH100

This structured approach allows for the development of a qualitative or quantitative SAR, guiding the design of future analogues with potentially enhanced properties.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 1-Methylethyl 3-chloro-4-methylbenzoate is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. Based on the analysis of similar substituted benzoate (B1203000) esters, the predicted spectral features are summarized below.

The aromatic region would display signals for the three protons on the benzene (B151609) ring. The proton at position 5 (H-5) is expected to appear as a doublet, coupled to the proton at position 6. The proton at position 2 (H-2) would likely be a singlet or a narrow doublet due to a small coupling constant with H-6. The proton at position 6 (H-6) would appear as a doublet of doublets, being coupled to both H-2 and H-5.

The isopropyl group of the ester moiety would give rise to two signals. A septet (or multiplet) would correspond to the single methine proton (-CH), which is coupled to the six equivalent protons of the two methyl groups. These six methyl protons (-CH₃) would appear as a doublet, coupled to the methine proton. Additionally, a singlet would be observed for the three protons of the methyl group attached to the aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound.
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
Ar-H (H-2)~7.9d~2.01H
Ar-H (H-5)~7.8dd~8.0, 2.01H
Ar-H (H-6)~7.4d~8.01H
-CH(CH₃)₂~5.2sept~6.31H
Ar-CH₃~2.4s-3H
-CH(CH₃)₂~1.4d~6.36H

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its chemical environment. The predicted assignments are detailed in the table below.

The carbonyl carbon of the ester group is expected to have the most downfield chemical shift. The aromatic carbons will appear in the typical range for substituted benzenes, with their specific shifts influenced by the attached chloro, methyl, and ester groups. The carbons of the isopropyl group and the aromatic methyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Assignments for this compound.
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~165
Ar-C (C-4)~140
Ar-C (C-3)~135
Ar-C (C-1)~132
Ar-C (C-5)~131
Ar-C (C-2)~129
Ar-C (C-6)~126
-CH(CH₃)₂~69
-CH(CH₃)₂~22
Ar-CH₃~20

To unambiguously confirm the structure of this compound, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between different nuclei, providing a complete picture of the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, cross-peaks would be expected between the aromatic protons H-5 and H-6, and between the methine proton and the methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbon atoms to which they are directly attached. It would show correlations between each aromatic proton and its corresponding carbon, the isopropyl methine proton and its carbon, and the methyl protons of both the isopropyl and aromatic methyl groups with their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, correlations would be expected from the isopropyl methine proton to the carbonyl carbon, and from the aromatic protons to neighboring carbons, confirming the substitution pattern on the benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the molecular mass of a compound, which can be used to determine its elemental composition. For this compound (C₁₁H₁₃ClO₂), the exact mass can be calculated. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in two molecular ion peaks (M⁺ and M+2⁺) separated by two mass units, with a relative intensity ratio of about 3:1. This isotopic signature is a key identifier for chlorine-containing compounds.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected and then fragmented to observe its breakdown products. This provides detailed structural information. A patent for this compound indicates that mass spectral analysis was performed. google.com The expected fragmentation patterns would likely involve:

Loss of the isopropyl group: A common fragmentation pathway for isopropyl esters is the loss of a propene molecule (C₃H₆) via a McLafferty rearrangement, leading to the formation of a protonated 3-chloro-4-methylbenzoic acid ion.

Loss of the isopropoxy radical: Cleavage of the ester bond could lead to the loss of the isopropoxy radical (•OCH(CH₃)₂), resulting in the formation of the 3-chloro-4-methylbenzoyl cation.

Cleavage of the aromatic ring: Further fragmentation of the benzoyl cation could involve the loss of carbon monoxide (CO), leading to a chloromethylphenyl cation.

By analyzing these fragmentation patterns, the connectivity of the different parts of the molecule can be confirmed.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides definitive evidence for its key structural components. The most prominent absorption band is the sharp, strong peak corresponding to the ester carbonyl (C=O) stretching vibration, which typically appears in the 1720-1740 cm⁻¹ region. ucalgary.ca

The presence of the aromatic ring is confirmed by C=C stretching vibrations within the 1600-1450 cm⁻¹ range and C-H stretching vibrations just above 3000 cm⁻¹. The ester functionality is further supported by two distinct C-O stretching bands: one for the sp² C-O bond (aryl-ester) and another for the sp³ C-O bond (alkyl-ester), which are typically observed between 1300 and 1000 cm⁻¹. ucalgary.ca Other characteristic vibrations include C-H bending for the methyl and isopropyl groups and a C-Cl stretching vibration, which is expected in the lower wavenumber region of the fingerprint area.

Table 1: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3000 Medium
Alkyl C-H Stretch 3000-2850 Medium
Ester C=O Stretch 1740-1720 Strong
Aromatic C=C Stretch 1600-1450 Medium-Weak
Ester C-O Stretch 1300-1000 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. As an aromatic ester, this compound exhibits characteristic absorptions due to π → π* transitions associated with the substituted benzene ring. hnue.edu.vn The benzene chromophore typically shows primary absorption bands around 200 nm and secondary, fine-structured bands around 255 nm. hnue.edu.vn

Substitution on the benzene ring with a chloro group, a methyl group, and the isopropyl benzoate group influences the position and intensity of these absorption maxima. The ester's carbonyl group also possesses a lone pair of electrons on the oxygen atom, which can undergo a lower-energy, lower-intensity n → π* transition. ucalgary.ca This transition is often observed as a shoulder on the more intense π → π* bands. ucalgary.cahnue.edu.vn

Table 2: Expected Electronic Transitions for this compound

Transition Chromophore Approximate λmax (nm)
π → π* Substituted Benzene Ring ~200-230
π → π* (secondary) Substituted Benzene Ring ~250-280

Method Development for Purity Assessment and Quantitative Analysis

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is a highly effective technique for assessing the purity of volatile and thermally stable compounds like this compound. A patent detailing the synthesis of this compound confirms its purity was determined to be 99.8% by gas chromatography. google.com

A typical GC method would involve a capillary column, such as a DB-5 or DB-624, which provides excellent resolution for isomers and related impurities. derpharmachemica.com A flame ionization detector (FID) is suitable for quantitative analysis due to its high sensitivity to organic compounds and wide linear range. The sample is vaporized in a heated injection port and carried through the column by an inert gas (e.g., helium or nitrogen). A programmed temperature ramp ensures the efficient separation of the target compound from any residual starting materials, solvents, or by-products.

Table 3: Illustrative GC Method Parameters for Purity Analysis

Parameter Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5)
Carrier Gas Helium, constant flow rate (e.g., 1 mL/min)
Injector Temp. 250 °C
Detector Flame Ionization Detector (FID)
Detector Temp. 280 °C
Oven Program Initial 100 °C, ramp at 10 °C/min to 250 °C, hold for 5 min

| Injection Mode | Split (e.g., 50:1 ratio) |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile method for the purity assessment and quantitative analysis of non-volatile or thermally labile compounds, and it is also well-suited for this compound. A reversed-phase HPLC method is most appropriate for this compound.

This methodology would typically employ a C18 stationary phase, which separates compounds based on their hydrophobicity. shimadzu.com A mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a gradient elution, would be used to separate the target compound from more polar or less polar impurities. Detection is commonly achieved using a UV-Vis detector set to a wavelength where the analyte exhibits strong absorbance (e.g., around 254 nm).

Table 4: Proposed HPLC Method Parameters for Quantitative Analysis

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detector UV-Vis at 254 nm
Column Temp. 30 °C

| Injection Vol. | 10 µL |

Thin-Layer Chromatography (TLC) Monitoring in Synthesis

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of chemical reactions in real-time, such as the esterification of 3-chloro-4-methylbenzoic acid with isopropyl alcohol to form the title compound. thieme.de A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel on an aluminum or glass backing).

The plate is then developed in a sealed chamber containing an appropriate mobile phase, which is usually a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The starting materials (carboxylic acid and alcohol) and the final ester product will have different polarities and thus different affinities for the stationary and mobile phases. This results in different retention factor (Rf) values, allowing for a clear visual assessment of the consumption of reactants and the formation of the product.

Advanced Crystallographic Techniques (e.g., X-ray Diffraction) for Solid-State Structure Determination

For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the definitive technique. This method requires growing a suitable single crystal of this compound. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the beam in a specific pattern.

Analysis of this diffraction pattern allows for the calculation of the precise positions of each atom in the crystal lattice. nih.gov The results provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all covalent bonds and angles within the molecule.

Molecular Conformation: The exact spatial arrangement of the molecule, including the dihedral angle between the aromatic ring and the ester group.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice, revealing intermolecular interactions such as van der Waals forces or potential C-H···O contacts. nih.govwikipedia.org

While specific crystallographic data for this compound is not publicly available, studies on structurally related substituted benzoates demonstrate the power of this technique to fully resolve molecular geometry and solid-state packing forces. researchgate.nettandfonline.com

Due to a lack of available scientific literature and computational studies specifically focused on this compound, a detailed analysis according to the requested outline cannot be provided at this time. Extensive searches for quantum chemical calculations, conformational analyses, and mechanistic studies for this particular compound did not yield specific research findings.

Computational chemistry and theoretical studies are powerful tools for understanding the structure, reactivity, and properties of molecules. Methodologies such as Density Functional Theory (DFT) and Ab Initio calculations are routinely used to predict molecular geometries, electronic properties, and spectroscopic parameters. Similarly, Natural Bond Orbital (NBO) analysis provides insights into bonding and charge distribution, while molecular dynamics simulations are employed to study conformational flexibility. Computational approaches are also invaluable for elucidating reaction mechanisms and identifying transition states.

However, the application of these methods to a specific compound like this compound requires dedicated research. In the absence of published studies, it is not possible to generate the detailed, data-driven article requested.

Should research on this compound become available, a comprehensive article covering the topics outlined in the user's request could be generated.

Computational Chemistry and Theoretical Studies on 1 Methylethyl 3 Chloro 4 Methylbenzoate

Quantitative Structure-Activity Relationship (QSAR) Model Development for Non-Clinical Biological Interactions

While specific Quantitative Structure-Activity Relationship (QSAR) models for 1-Methylethyl 3-Chloro-4-methylbenzoate were not found in the reviewed literature, several studies have been conducted on structurally related compounds, such as chlorobenzoic acid derivatives and other substituted benzoates. These studies provide valuable insights into the molecular descriptors that may govern the non-clinical biological interactions of this class of compounds. QSAR models are mathematical representations that correlate the chemical structure of a molecule with its biological activity, offering a predictive tool in the design of new compounds with desired properties. fiveable.me

Research on 2-chlorobenzoic acid derivatives has explored their antimicrobial activities against a range of microorganisms. nih.gov A study investigating these derivatives found that their antibacterial and antifungal properties were significantly influenced by topological parameters. Specifically, the second-order molecular connectivity index (²χ) and the valence second-order molecular connectivity index (²χv) were identified as key descriptors in the developed QSAR models. nih.gov These indices relate to the branching and connectivity of atoms within the molecule. The findings indicated that Schiff bases of 2-chlorobenzoic acid demonstrated more potent antimicrobial effects than its ester derivatives. nih.gov

Another study focused on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme crucial for bacterial fatty acid biosynthesis. dergipark.org.trnih.gov The developed QSAR models for these compounds highlighted the importance of lipophilic and electronic parameters in their inhibitory activity. dergipark.org.trnih.gov An increase in hydrophobicity, molar refractivity, and aromaticity was found to be conducive to the inhibitory activity. nih.gov Conversely, the presence of heteroatoms like nitrogen, oxygen, or sulfur at certain positions on the nucleus was found to decrease the inhibitory effect. nih.gov

Furthermore, QSAR studies on the herbicidal activity of a series of pyrrolidine-2,4-dione and piperidine-2,4-dione derivatives, which share some structural similarities with substituted benzoates, revealed that herbicidal activity correlated well with a combination of hydrophobic, steric, and electronic parameters. nih.gov Specifically, the van der Waals volume and the sum of the electronic parameters (σm + σp) of the substituents were significant descriptors. nih.gov

The development of robust QSAR models typically involves several key statistical validation metrics to ensure their predictive power. These often include the squared correlation coefficient (R²), which indicates the goodness of fit of the model, and the cross-validated squared correlation coefficient (q² or Q²), which assesses the model's predictive ability. A high q² value is generally indicative of a reliable and predictive QSAR model. dergipark.org.tr

The insights from these studies on related compounds suggest that the non-clinical biological interactions of this compound are likely influenced by a combination of its electronic, steric, and hydrophobic properties. The chlorine and methyl substitutions on the benzene (B151609) ring, as well as the isopropyl ester group, will contribute to these properties and thus to its potential biological activities.

Table of Key Molecular Descriptors in QSAR Models of Related Benzoate (B1203000) Derivatives

Descriptor TypeDescriptor NameBiological Activity InfluencedSource
Topological Second-order molecular connectivity index (²χ)Antimicrobial nih.gov
Valence second-order molecular connectivity index (²χv)Antimicrobial nih.gov
Electronic Sum of electronic parameters (σm + σp)Herbicidal nih.gov
Steric van der Waals volumeHerbicidal nih.gov
Lipophilic HydrophobicityAntibacterial (FabH inhibition) nih.gov
Physicochemical Molar RefractivityAntibacterial (FabH inhibition) nih.gov
Structural AromaticityAntibacterial (FabH inhibition) nih.gov

Table of Statistical Validation Parameters for QSAR Models of Related Compounds

Compound ClassBiological ActivityStatistical ParameterValueSource
Pyrrolidine-2,4-dione derivativesHerbicidalCorrelation coefficient (r)> 0.8 nih.gov
Benzoylaminobenzoic acid derivativesFabH InhibitionCross-validated correlation coefficient (q²)Good dergipark.org.tr
Correlation coefficient (r²)Good dergipark.org.tr

It is important to note that while these findings for related structures are informative, dedicated QSAR studies on this compound are necessary to definitively determine the specific molecular features governing its non-clinical biological interactions.

Mechanistic Investigations of Non Clinical Applications and Interactions

Role in Material Science: Investigation of Polymer Precursor Potential

Detailed studies on the role of 1-Methylethyl 3-chloro-4-methylbenzoate as a polymer precursor are not extensively documented in publicly accessible scientific literature. While a patent suggests its utility as an intermediate for functional polymer materials, specific data on its performance and characteristics in this capacity are not provided. google.com

Monomer Utility in Polymerization Reactions

There is no specific information available regarding the use of this compound as a monomer in polymerization reactions.

Plasticizer and Additive Research

Research findings concerning the use of this compound as a plasticizer or additive in polymers are not available.

Studies as a Chemical Intermediate in Complex Molecule Synthesis

The primary context in which this compound is mentioned is as a chemical intermediate. google.com A patented method for its production involves the nuclear chlorination of 4-methylbenzoic acid chloride, followed by esterification with isopropyl alcohol. google.com This suggests its role as a building block for more complex molecules.

Precursor in 6-Aryloxyquinoline Derivative Synthesis

There is no specific information available in the searched literature detailing the use of this compound as a precursor in the synthesis of 6-aryloxyquinoline derivatives.

Mechanistic Studies of Biological Interactions (excluding clinical human trial data)

Semiochemical Activity and Ecological Interactions (e.g., in pest management)

There are no available studies or reports on the semiochemical activity or ecological interactions of this compound. Its potential role in pest management or other ecological contexts has not been documented.

Enzyme Kinetic Analysis Methodologies (e.g., for acetylcholinesterase inhibition)

Enzyme kinetic analysis is a fundamental methodology used to study the rates of enzyme-catalyzed reactions. A primary application in toxicological and pharmacological research is to determine how a specific compound may act as an enzyme inhibitor. For potential neurotoxic agents, acetylcholinesterase (AChE) is a common target for such studies.

The process typically involves measuring the rate of reaction in the presence and absence of the potential inhibitor. Key parameters derived from these studies include:

Michaelis-Menten Constant (Km): This constant represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme.

Maximum Velocity (Vmax): This is the maximum rate of the reaction when the enzyme is saturated with the substrate.

Inhibition Constant (Ki): This value indicates the concentration of inhibitor required to decrease the maximum rate of the reaction by half and is a measure of the inhibitor's potency.

Data from these experiments are often visualized using plots such as the Lineweaver-Burk, Eadie-Hofstee, or Hanes-Woolf plots, which can also help determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). bu.edu For instance, a study on various inhibitors can reveal dissociation constants for the free enzyme (KI) and the acetyl-enzyme complex (KI'), providing deep insights into the inhibitory mechanism. jbcpm.com

Table 1: Common Parameters in Enzyme Kinetic Analysis

Parameter Description Significance
Km Substrate concentration at ½ Vmax Indicates enzyme-substrate affinity
Vmax Maximum reaction rate Reflects the enzyme's catalytic efficiency
Ki Inhibition constant Measures the potency of an inhibitor

| kcat | Turnover number | Represents the number of substrate molecules converted per enzyme molecule per unit time |

Molecular Docking and Dynamics Simulations for Receptor Binding Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of toxicology, it is used to model the interaction between a chemical compound (ligand) and a biological target, such as a receptor or enzyme. This in silico method helps to understand the binding affinity and mode of interaction at the molecular level. The binding energy, often expressed in kcal/mol, is a key output, with lower values suggesting a more favorable interaction. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time. frontiersin.org This provides a more dynamic view of the interaction, assessing the stability of the ligand-receptor complex. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to understand the stability and flexibility of the complex. These simulations are crucial for validating the results of molecular docking and for providing a deeper mechanistic understanding of how a compound might exert its biological effect. frontiersin.org

Table 2: Key Methodologies in Computational Binding Studies

Technique Purpose Key Outputs
Molecular Docking Predicts the binding orientation and affinity of a ligand to a receptor. Binding energy, binding pose, interacting amino acid residues.

| Molecular Dynamics (MD) Simulation | Simulates the movement of the ligand-receptor complex over time. | Trajectory of movement, stability metrics (RMSD, RMSF), conformational changes. |

Future Research Directions and Emerging Opportunities

The continued exploration of 1-Methylethyl 3-Chloro-4-methylbenzoate and its analogs is propelled by advancements in chemical methodologies and computational power. The following areas represent key frontiers for future investigation.

Traditional synthesis of benzoate (B1203000) esters, such as the Fischer esterification, often relies on homogeneous acid catalysts and conditions that can be energy-intensive and generate significant waste. Future research is focused on developing greener, more sustainable alternatives. These routes prioritize the use of renewable resources, environmentally benign solvents, and catalysts that are easily recovered and recycled. mdpi.comresearchgate.net

Key research targets include solid acid catalysts like zeolites or sulfonic resins, which can be easily separated from reaction mixtures, minimizing downstream processing and waste. mdpi.com Another promising avenue is the use of photocatalysis, which can enable reactions under mild conditions using light as an energy source. acs.org

Table 1: Comparison of Traditional vs. Potential Sustainable Synthetic Routes

Parameter Traditional Fischer Esterification Emerging Sustainable Routes
Catalyst Sulfuric Acid (Homogeneous) Solid Acid Catalysts (e.g., Zeolites, Resins), Enzymes
Solvent Excess alcohol, Toluene Benign solvents (e.g., ionic liquids), solvent-free conditions
Energy Input High temperature (reflux) Lower temperature, photochemistry, microwave irradiation
Byproducts Water (requires removal), catalyst waste Minimal, with catalyst recycling

| Atom Economy | Moderate | Potentially higher |

Nature provides a blueprint for highly efficient and selective chemical synthesis. Bio-inspired catalysis, particularly the use of enzymes like lipases, offers a powerful tool for the future synthesis of esters such as this compound. Lipases can operate under mild conditions (room temperature and neutral pH) and exhibit high chemo-, regio-, and enantioselectivity, reducing the formation of unwanted byproducts. Research in this area will focus on enzyme immobilization for enhanced stability and reusability, and protein engineering to tailor enzymes for specific, non-natural substrates.

Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, presents a paradigm shift for chemical synthesis. tarosdiscovery.comacs.org This technology offers superior control over reaction parameters like temperature and mixing, leading to improved yields and safety, especially when dealing with hazardous intermediates. acs.orgnih.gov

Future research will integrate the synthesis of this compound into fully automated platforms. rsc.org These systems can combine flow reactors with real-time analytical monitoring and machine learning algorithms to autonomously optimize reaction conditions, accelerating process development and enabling on-demand manufacturing. tarosdiscovery.comrsc.org This approach promises to reduce development timelines and enhance process efficiency and robustness. acs.orgrsc.org

Understanding the structure and properties of organic materials at the molecular level is crucial. aip.org Advanced characterization techniques operating at the nanoscale offer unprecedented insight. Scanning probe microscopy (SPM) and related methods can visualize and probe the electrical and mechanical properties of single molecules or molecular layers. aip.org

For a compound like this compound, future studies could employ techniques like tip-enhanced Raman spectroscopy (TERS) to obtain detailed vibrational information from nanoscale domains. Such methods are vital for quality control in advanced materials and for understanding intermolecular interactions in crystalline or amorphous states. numberanalytics.com

As a chlorinated aromatic compound, understanding the environmental persistence and degradation pathways of this compound is critical. arizona.edu Chlorinated benzoates can enter the environment and exhibit varying degrees of biodegradability. arizona.eduresearchgate.net Future research will focus on identifying specific microbial strains and enzymatic pathways responsible for its breakdown under both aerobic and anaerobic conditions. arizona.eduresearchgate.net This involves using advanced analytical techniques to identify transient intermediates and metabolic products, providing a complete picture of its environmental lifecycle. Such studies are essential for conducting comprehensive environmental risk assessments and developing potential bioremediation strategies. oup.com

Systematic modification of the this compound scaffold can lead to the discovery of new derivatives with potentially enhanced or novel activities for non-clinical applications, such as in materials science or as chemical probes. Structure-activity relationship (SAR) studies are central to this effort. nih.gov By methodically altering the substitution pattern on the aromatic ring or modifying the ester group, researchers can correlate specific structural features with desired properties. For instance, introducing different functional groups could modulate the molecule's electronic properties, solubility, or binding affinity to a target substrate.

Table 2: Hypothetical Derivatives and Potential Research Objectives

Derivative Modification Potential Property to Investigate Rationale / Research Goal
Replacement of Chlorine with Fluorine Liquid Crystal Properties Fluoro-substitution is known to influence mesomorphic phases. tandfonline.com
Addition of a Hydroxyl Group Anticancer Activity Screening Dihydroxy-4-methylcoumarin structures have shown cytotoxic effects. nih.gov
Variation of the Ester Alkyl Chain Biodegradability Rate The nature of the ester group can affect susceptibility to microbial degradation.

The convergence of big data and artificial intelligence is revolutionizing chemical research. mdpi.com Machine learning (ML) algorithms can be trained on large datasets of chemical structures and their associated properties to develop predictive models. acs.orgnih.gov These quantitative structure-activity relationship (QSAR) models can then be used to predict the biological activity, toxicity, or physicochemical properties of novel molecules like derivatives of this compound before they are ever synthesized. nih.govstanford.edu This in silico approach can significantly accelerate the discovery process by prioritizing the most promising candidates for synthesis and testing, saving considerable time and resources. acs.orgstanford.edu Future work will focus on developing more accurate and interpretable ML models to guide the design of next-generation compounds. core.ac.uk

Q & A

Q. What safety protocols are critical during handling?

  • Methodology :
  • Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated intermediates.
  • Waste Management : Segregate halogenated waste for professional disposal (prevents environmental contamination) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.